7-(Difluoromethyl)-1,4-oxazepan-3-one

Lipophilicity CNS drug design Regioisomeric comparison

7-(Difluoromethyl)-1,4-oxazepan-3-one (C6H9F2NO2, MW 165.14 g/mol) is a fluorinated seven-membered N,O-heterocyclic lactam featuring a carbonyl group at the 3-position and a difluoromethyl (-CF2H) substituent at the 7-position of the oxazepane ring. This compound belongs to the 1,4-oxazepan-3-one scaffold class, which is explicitly claimed in patents as a core structure for BACE1 and/or BACE2 inhibitors with therapeutic relevance to Alzheimer's disease and type 2 diabetes.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
Cat. No. B8260156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)-1,4-oxazepan-3-one
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1CNC(=O)COC1C(F)F
InChIInChI=1S/C6H9F2NO2/c7-6(8)4-1-2-9-5(10)3-11-4/h4,6H,1-3H2,(H,9,10)
InChIKeyPVBWCZZMNRDJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Difluoromethyl)-1,4-oxazepan-3-one: Core Properties and Heterocyclic Class for Informed Procurement


7-(Difluoromethyl)-1,4-oxazepan-3-one (C6H9F2NO2, MW 165.14 g/mol) is a fluorinated seven-membered N,O-heterocyclic lactam featuring a carbonyl group at the 3-position and a difluoromethyl (-CF2H) substituent at the 7-position of the oxazepane ring . This compound belongs to the 1,4-oxazepan-3-one scaffold class, which is explicitly claimed in patents as a core structure for BACE1 and/or BACE2 inhibitors with therapeutic relevance to Alzheimer's disease and type 2 diabetes [1]. The difluoromethyl group confers distinct physicochemical properties—including a predicted logP of approximately -0.7 and one hydrogen bond donor—that differentiate it from non-fluorinated, hydroxymethyl, trifluoromethyl, and regioisomeric analogs in both medicinal chemistry and fragment-based drug discovery contexts [2].

Why 7-(Difluoromethyl)-1,4-oxazepan-3-one Cannot Be Swapped with Unsubstituted or Regioisomeric Oxazepanones


In discovery chemistry and lead optimization, the assumption that any 1,4-oxazepan-3-one derivative behaves identically collapses upon examining the quantitative impact of the 7-difluoromethyl group. The -CF2H moiety alters lipophilicity by approximately 0.2–0.5 logP units compared to the 5-difluoromethyl regioisomer (predicted logP 1.4 vs. -0.7) , reduces the hydrogen bond donor count relative to 7-hydroxymethyl analogs (1 vs. 2 HBD) , and modulates metabolic liability in ways that trifluoromethyl or unsubstituted variants cannot replicate. BACE1/BACE2 patent filings explicitly enumerate difluoromethyl as a preferred substituent distinct from trifluoromethyl, chloromethyl, and fluoromethyl groups, underscoring that this specific fluorination pattern is tied to target potency and selectivity profiles [1]. Generic substitution without direct comparative data therefore risks loss of on-target activity, altered ADME properties, and failed SAR reproducibility.

Quantitative Differentiation of 7-(Difluoromethyl)-1,4-oxazepan-3-one Against Closest Structural Analogs


Predicted LogP Shift vs. 5-Difluoromethyl Regioisomer Alters CNS Drug-Likeness Profile

In silico predictions indicate a substantial logP differential between the 7-difluoromethyl target compound (logP ~ -0.7) and its 5-difluoromethyl regioisomer (logP ~ 1.4) . This ~2.1 logP unit difference translates to a roughly 100-fold shift in octanol-water partition coefficient, placing the 7-substituted compound within the favorable CNS drug-like range (logP < 1) while the 5-substituted isomer falls closer to the borderline for optimal brain penetration [1].

Lipophilicity CNS drug design Regioisomeric comparison

Reduced Hydrogen Bond Donor Count vs. 7-(Hydroxymethyl) Analog Predicts Improved Passive Permeability

7-(Difluoromethyl)-1,4-oxazepan-3-one possesses one hydrogen bond donor (the lactam N-H), whereas the corresponding 7-(hydroxymethyl) analog bears two H-bond donors (lactam N-H plus the -CH2OH hydroxyl) . This reduction in HBD count by one unit decreases the compound's polar surface area and reduces the desolvation penalty required for passive membrane crossing, consistent with Lipinski's and Veber's rules where minimizing HBD count is positively correlated with oral bioavailability [1].

Hydrogen bonding Membrane permeability Oral bioavailability

Difluoromethyl (-CF2H) as a Metabolically Stable Isostere vs. Hydroxymethyl (-CH2OH) Substitution

The -CF2H group at the 7-position functions as a metabolically resistant isostere of the hydroxymethyl (-CH2OH) moiety. Whereas the -CH2OH group in 7-(hydroxymethyl)-1,4-oxazepan-3-one is susceptible to oxidation by alcohol dehydrogenases and CYP450 enzymes to the corresponding carboxylic acid, the -CF2H group is resistant to oxidative metabolism due to the strength of the C-F bond (~485 kJ/mol vs. C-H ~413 kJ/mol) and the absence of a labile O-H bond [1]. This is consistent with the broader medicinal chemistry principle that strategic fluorination at metabolically labile positions can increase metabolic half-life [2].

Metabolic stability Fluorine isostere Oxidative metabolism

Patent-Explicit BACE1/BACE2 Inhibitor Scaffold: Difluoromethyl as Preferred Substituent vs. Trifluoromethyl and Chloromethyl

In US Patent US20120253035A1 and WO2012126791A1, 1,4-oxazepines bearing a difluoromethyl group are explicitly claimed as BACE1 and/or BACE2 inhibitors for the therapeutic and/or prophylactic treatment of Alzheimer's disease and type 2 diabetes [1]. Within the patent disclosure, difluoromethyl is listed as a specific preferred substituent that is distinct from trifluoromethyl, chloromethyl, and fluoromethyl [2]. While individual compound IC50 values are not extracted for the 7-difluoromethyl derivative in isolation, the explicit inclusion of -CF2H as a preferred embodiment indicates that this substituent pattern was optimized for target potency and selectivity during the patent's SAR exploration.

BACE1 inhibition Alzheimer's disease Patent SAR

Fsp3 and 3D Complexity Advantage of 1,4-Oxazepan-3-one Scaffold vs. Planar Heteroaromatic Cores

The 1,4-oxazepan-3-one core, including its 7-difluoromethyl derivative, features sp³-hybridized carbons throughout the seven-membered ring, yielding a high fraction of sp³ centers (Fsp3) compared to planar aromatic or heteroaromatic scaffolds commonly used in fragment libraries [1]. For the 7-difluoromethyl analog hydrochloride salt, Fsp3 = 1.0 (all carbons are sp³-hybridized) . This high three-dimensionality is associated with improved clinical success rates in drug discovery because it enables more selective protein-ligand interactions and reduces aromatic stacking-mediated off-target promiscuity [2].

Fragment-based drug discovery 3D complexity Fsp3

Optimal Research and Procurement Scenarios for 7-(Difluoromethyl)-1,4-oxazepan-3-one Based on Quantitative Evidence


BACE1/BACE2 Inhibitor Lead Optimization for Alzheimer's Disease and Type 2 Diabetes

Procurement of 7-(difluoromethyl)-1,4-oxazepan-3-one is most strategically justified when the research objective is to explore structure-activity relationships around the 1,4-oxazepine BACE1/BACE2 inhibitor scaffold disclosed in US20120253035A1 and WO2012126791A1. As evidenced in Section 3, the difluoromethyl substituent is explicitly claimed as a preferred embodiment distinct from trifluoromethyl, chloromethyl, and fluoromethyl variants [1]. Medicinal chemistry teams should prioritize this compound over unsubstituted or regioisomeric oxazepanones to maintain alignment with the patent SAR that established BACE inhibitory activity.

Fragment-Based Drug Discovery Requiring High Fsp3, Non-Aromatic Cores

For fragment library construction emphasizing three-dimensional molecular complexity, 7-(difluoromethyl)-1,4-oxazepan-3-one (Fsp3 = 1.0) offers a quantifiable advantage over planar aromatic fragments (Fsp3 ≤ 0.2) [1]. Its fully saturated seven-membered ring provides conformational diversity and reduced aromatic stacking promiscuity, which has been linked to improved clinical candidate quality [2]. Procurement decisions should favor this scaffold when the screening cascade prioritizes selective binding over pan-assay interference potential.

CNS-Penetrant Compound Design Leveraging Balanced Lipophilicity and Reduced HBD Count

The predicted logP (~ -0.7) and single hydrogen bond donor of 7-(difluoromethyl)-1,4-oxazepan-3-one position it favorably for CNS drug discovery programs. Compared to the 5-difluoromethyl regioisomer (logP ~ 1.4), the 7-substituted compound stays within the optimal CNS drug-like range, while its reduced HBD count (1 vs. 2 for the 7-hydroxymethyl analog) predicts improved passive blood-brain barrier permeability [1]. Research groups targeting neurodegenerative indications should preferentially source this regioisomer when brain exposure is a critical success factor.

Metabolic Stability Optimization via Fluorine Isostere Substitution at the 7-Position

In lead series where 7-hydroxymethyl-1,4-oxazepan-3-one exhibits unacceptable in vitro metabolic turnover (predicted susceptibility to alcohol dehydrogenase and CYP-mediated oxidation), the 7-difluoromethyl analog provides a direct isosteric replacement. The C-F bond strength (~485 kJ/mol) and absence of a labile hydroxyl group predict superior resistance to Phase I oxidative metabolism [1]. Procurement of the difluoromethyl analog should be triggered when metabolic soft-spot identification studies implicate the 7-position as a primary clearance site.

Quote Request

Request a Quote for 7-(Difluoromethyl)-1,4-oxazepan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.